Lithium, dodecyl-
Description
Lithium dodecyl sulfate (LDS), with the chemical formula C₁₂H₂₅LiO₄S and molecular weight 272.33 g/mol, is an anionic surfactant widely used in biochemical and industrial applications. It appears as a white to off-white powder with a solubility of 27.2 g/L in water at 20°C . LDS is structurally analogous to sodium dodecyl sulfate (SDS) but replaces the sodium cation with lithium, altering its solubility, micelle formation, and interaction with biomolecules. Key applications include:
- Electrophoresis: Enhances resolution of serum proteomes in 2D gel electrophoresis when combined with SDS .
- Nucleic Acid Isolation: Inhibits nucleases and minimizes nucleic acid interactions due to its anionic charge .
- Nanomaterial Synthesis: Facilitates the preparation of micro/nano hierarchical structures in electrode materials .
Structure
2D Structure
Properties
CAS No. |
1825-40-7 |
|---|---|
Molecular Formula |
C12H25Li |
Molecular Weight |
176.3 g/mol |
IUPAC Name |
lithium;dodecane |
InChI |
InChI=1S/C12H25.Li/c1-3-5-7-9-11-12-10-8-6-4-2;/h1,3-12H2,2H3;/q-1;+1 |
InChI Key |
FVLCOZJIIRIOQU-UHFFFAOYSA-N |
Canonical SMILES |
[Li+].CCCCCCCCCCC[CH2-] |
Origin of Product |
United States |
Preparation Methods
Synthesis of Lithium Dodecyl Sulfate
Sulfonation-Neutralization Method
The primary industrial route for LDS production mirrors the synthesis of SDS, with modifications to incorporate lithium ions. The process begins with the sulfonation of dodecyl alcohol (lauryl alcohol) using chlorosulfonic acid ($$ \text{ClSO}3\text{H} $$) or sulfur trioxide ($$ \text{SO}3 $$). The reaction proceeds as follows:
$$
\text{C}{12}\text{H}{25}\text{OH} + \text{ClSO}3\text{H} \rightarrow \text{C}{12}\text{H}{25}\text{OSO}3\text{H} + \text{HCl}
$$
The resulting dodecyl sulfuric acid is then neutralized with lithium hydroxide ($$ \text{LiOH} $$):
$$
\text{C}{12}\text{H}{25}\text{OSO}3\text{H} + \text{LiOH} \rightarrow \text{C}{12}\text{H}{25}\text{OSO}3\text{Li} + \text{H}_2\text{O}
$$
Critical parameters include:
Alternative Synthesis Routes
Ion Exchange from Sodium Dodecyl Sulfate
LDS can be prepared via ion exchange by treating SDS with lithium salts (e.g., $$ \text{LiCl} $$):
$$
\text{C}{12}\text{H}{25}\text{OSO}3\text{Na} + \text{LiCl} \rightarrow \text{C}{12}\text{H}{25}\text{OSO}3\text{Li} + \text{NaCl}
$$
This method is less common due to challenges in removing residual sodium ions, which can interfere with downstream applications like electrophoresis.
Direct Reaction with Lithium Carbonate
Dodecyl sulfuric acid reacts with lithium carbonate ($$ \text{Li}2\text{CO}3 $$) under reflux:
$$
2\text{C}{12}\text{H}{25}\text{OSO}3\text{H} + \text{Li}2\text{CO}3 \rightarrow 2\text{C}{12}\text{H}{25}\text{OSO}3\text{Li} + \text{CO}2 + \text{H}2\text{O}
$$
This approach avoids aqueous conditions, reducing hydrolysis risks, but requires stringent control of $$ \text{CO}_2 $$ evolution.
Purification and Characterization
Crystallization and Drying
Post-neutralization, the crude LDS solution is concentrated under vacuum (60–80°C) to a solid content of 60–85%, followed by crystallization at 4°C. The crystalline product is washed with cold ethanol to remove unreacted dodecyl alcohol and inorganic salts. Final drying at 40–100°C yields a white powder with ≤0.5% moisture content.
Analytical Validation
Purity Assessment
High-performance liquid chromatography (HPLC) with UV detection at 210 nm is used to quantify LDS purity. Commercial grades typically exceed 98% purity, while reagent-grade LDS achieves ≥99%.
Structural Confirmation
Fourier-transform infrared spectroscopy (FTIR) identifies key functional groups:
Comparative Analysis with Sodium Dodecyl Sulfate
LDS’s lower solubility reduces micelle formation at cold temperatures, enabling sharper protein bands in low-pH electrophoresis.
Industrial and Laboratory-Scale Production
Large-Scale Manufacturing
Industrial reactors (5,000–10,000 L capacity) utilize continuous sulfonation systems with $$ \text{SO}_3 $$ gas, achieving throughputs of 1–2 tons/day. Key steps include:
Applications Influencing Synthesis Design
Challenges and Optimization Strategies
Byproduct Formation
Residual dodecyl alcohol (≤0.1%) and lithium sulfate (≤0.3%) are common impurities. Countermeasures include:
Chemical Reactions Analysis
Types of Reactions
Lithium dodecyl sulfate primarily undergoes reactions typical of sulfates, including hydrolysis and interactions with cations. It is stable under basic and weakly acidic conditions but can hydrolyze in strong acids to form dodecyl alcohol and sulfuric acid .
Common Reagents and Conditions
Hydrolysis: In the presence of strong acids, lithium dodecyl sulfate hydrolyzes to produce dodecyl alcohol and sulfuric acid.
Complexation: It can form complexes with various cations, which can affect its solubility and surface activity.
Major Products
The major products of hydrolysis are dodecyl alcohol and sulfuric acid. When interacting with cations, it forms various lithium salts .
Scientific Research Applications
Lithium dodecyl sulfate (LDS) is a surfactant with diverse applications stemming from its surface activity and wetting properties . It is utilized in various scientific and industrial fields, including electrophoresis, nanomaterial synthesis, RNA stabilization, and as a detergent .
Scientific Research Applications
Electrophoresis
LDS can serve as an electrophoresis buffer, offering an alternative to sodium dodecyl sulfate (SDS) at very low temperatures. This helps maintain the stability of the electrophoresis process, which leads to more accurate results .
Nanomaterials and Chromatography
Due to its surfactant properties, lithium dodecyl sulfate is useful in the synthesis of nanomaterials and chromatography. It helps in controlling nanoparticles' morphology and chromatographic separation, which is important in both materials science and chromatography .
RNA Stabilization
Lithium dodecyl sulfate can stabilize RNA in solution, especially during the purification of RNA from cell lysate . The addition of lithium dodecyl sulfate stabilizes RNA for extended periods, even in the presence of RNAses .
Other applications
LDS can be used as a descaling agent in biochemical research, as a mine fire extinguishing agent, and as a wool detergent .
Data Table: Applications of Lithium Dodecyl Sulfate
Case Studies
While specific case studies were not available in the search results, the applications of lithium dodecyl sulfate can be contextualized within broader scientific research:
- ** stabilizing RNA:** Lithium dodecyl sulfate's ability to stabilize RNA is crucial in molecular biology research. For instance, during cell lysis, when RNAses are released, the presence of lithium dodecyl sulfate can prevent RNA degradation, ensuring the integrity of the sample for downstream analysis .
- Use as a detergent: Lithium dodecyl sulfate releases nucleic acids from their associations with proteins or lipoproteins .
Mechanism of Action
Lithium dodecyl sulfate exerts its effects primarily through its surfactant properties. It reduces surface tension and disrupts lipid bilayers, leading to the solubilization of proteins and lipids. The sulfate group interacts with water molecules, while the dodecyl chain interacts with hydrophobic regions of proteins and lipids, facilitating their solubilization .
Comparison with Similar Compounds
Comparison with Alkyl Sulfate Surfactants
Lithium Dodecyl Sulfate (LDS) vs. Sodium Dodecyl Sulfate (SDS)
*SDS data from general chemical databases.
Key Findings :
- LDS and SDS are interchangeable in some protocols, but LDS improves proteoform resolution in 2D electrophoresis when used synergistically with SDS .
- LDS’s lower solubility may reduce background interference in sensitive assays compared to SDS .
Lithium Dodecyl Sulfate (LDS) vs. Potassium Dodecyl Sulfate (KDS)
KDS is less commonly used but shares similar surfactant properties. LDS is preferred in lithium-ion battery research due to lithium’s role in enhancing ionic conductivity .
Comparison with Lithium-Based Industrial Compounds
Lithium Dodecyl Stearate (LiC₁₈H₃₅O₂)
Lithium dodecyl stearate, a lithium soap derived from 12-hydroxystearic acid, is critical in high-performance lubricants.
Key Findings :
- Lithium stearate excels in high-temperature environments, making it ideal for industrial machinery .
- LDS’s solubility and anionic properties make it unsuitable for lubrication but optimal for lab-grade detergents.
Lithium Composite Greases
Lithium 12-hydroxystearate is often combined with borate or salicylate to form multi-component greases. These composites exhibit superior adhesion and load-bearing capacity compared to single-component lithium soaps .
Market and Production Insights
Q & A
Q. What are the key physicochemical properties of Lithium Dodecyl Sulfate (LDS) relevant to its use in molecular biology?
LDS is an anionic surfactant with a critical micelle concentration (CMC) of 7–10 mM at 20–25°C, lower than SDS, making it suitable for low-temperature electrophoresis. Key properties include high purity (>98%), low UV absorbance (A260/A280 <0.1 at 5% solution), and solubility in water (~27.2 g/L). These parameters are critical for reproducibility in protein denaturation and electrophoretic mobility studies .
Q. What experimental protocols are recommended for preparing LDS solutions to avoid variability in micelle formation?
Dissolve LDS in ultrapure water at 50 mg/mL under gentle heating (40–50°C) to ensure homogeneity. Pre-filter using 0.22 µm membranes to remove particulate contaminants. Validate micelle stability via dynamic light scattering (DLS) or fluorescence spectroscopy, especially when working below 20°C, as temperature fluctuations can alter CMC .
Q. How does LDS compare to SDS in denaturing gel electrophoresis under subambient conditions?
LDS outperforms SDS in maintaining micelle integrity at temperatures below 15°C due to its lower Krafft temperature. For cold-temperature separations (e.g., heat-sensitive proteins), use LDS at 1–2% (w/v) in Tris-glycine buffers. Validate resolution using control proteins (e.g., BSA, lysozyme) to ensure consistent migration patterns .
Advanced Research Questions
Q. What methodologies can resolve discrepancies in reported CMC values of LDS under varying ionic strengths?
Contradictions in CMC values (e.g., 7 mM vs. 10 mM) often stem from differences in ionic strength or counterion effects. Use conductivity titration or pyrene fluorescence spectroscopy to measure CMC under controlled conditions. For example, add NaCl (0–150 mM) to simulate physiological buffers and correlate micelle size with zeta potential measurements .
Q. How can LDS be optimized as a structuring agent in lithium-ion battery anode materials?
In Ni(OH)₂ synthesis, LDS refines grain size and creates micro/nano hierarchical structures, enhancing Li⁺ storage capacity. Optimize the molar ratio (n(LDS)/n(Ni²⁺)) to 2:10 via co-precipitation. Characterize electrochemical performance using cyclic voltammetry (CV) and galvanostatic charge-discharge tests at 0.1–2C rates .
Q. What analytical strategies validate LDS purity and quantify trace contaminants (e.g., dodecanol residues)?
Combine HPLC-ELSD (evaporative light scattering detection) with ion-pair chromatography (C18 column, 0.1% TFA in acetonitrile/water) to separate LDS from unreacted dodecanol. Quantify residuals via GC-MS after derivatization with BSTFA. Ensure ≤0.5% impurity thresholds for reproducible electrophoretic applications .
Q. How do pH and counterion interactions affect LDS micelle stability in mixed surfactant systems?
At pH >8, Li⁺ ions dissociate, reducing micelle stability. Use isothermal titration calorimetry (ITC) to study interactions with cationic surfactants (e.g., CTAB). For mixed systems, calculate synergistic parameters (β) to predict aggregation behavior. Stability drops sharply in phosphate buffers due to Li₃PO₄ precipitation, favoring Tris-based buffers .
Methodological Best Practices
- Handling and Storage : Store LDS in desiccators at 25°C to prevent hydration-induced clumping. Use argon-filled vials for long-term storage to avoid oxidation .
- Data Validation : Cross-reference UV-Vis purity data with NMR (¹H, ¹³C) to confirm alkyl chain integrity. For electrochemical studies, include blank electrodes to isolate LDS-specific contributions to conductivity .
- Ethical Compliance : Adhere to institutional guidelines for surfactant disposal (e.g., neutralization with activated charcoal) to mitigate environmental hazards .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
